(3S,4S)-N-(2-fluorophenyl)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Description
This compound, also known as tetflupyrolimet (ISO common name), is a pyrrolidine-based carboxamide featuring a 2-fluorophenyl group, a 3-(trifluoromethyl)phenyl substituent, and a methyl group at the pyrrolidine nitrogen (Figure 1). Its stereochemistry ((3S,4S)) and trifluoromethyl group enhance its metabolic stability and lipophilicity, making it a potent agrochemical herbicide . Key physicochemical properties include:
- Molecular formula: C₂₀H₁₇F₄N₂O₂
- Molecular weight: 408.36 g/mol
- XLogP: 3.3 (indicating moderate lipophilicity)
- Hydrogen bond donors/acceptors: 1/6 .
Properties
CAS No. |
2053901-33-8 |
|---|---|
Molecular Formula |
C19H16F4N2O2 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
(3S,4S)-N-(2-fluorophenyl)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H16F4N2O2/c1-25-10-13(11-5-4-6-12(9-11)19(21,22)23)16(18(25)27)17(26)24-15-8-3-2-7-14(15)20/h2-9,13,16H,10H2,1H3,(H,24,26)/t13-,16+/m1/s1 |
InChI Key |
QQDYOLJZDUADHV-CJNGLKHVSA-N |
Isomeric SMILES |
CN1C[C@@H]([C@H](C1=O)C(=O)NC2=CC=CC=C2F)C3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
CN1CC(C(C1=O)C(=O)NC2=CC=CC=C2F)C3=CC(=CC=C3)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
(3S,4S)-N-(2-fluorophenyl)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide, also known as Tetflupyrolimet , is a compound that has garnered attention for its biological activity, particularly in the fields of herbicides and potential therapeutic applications. This article will explore its biological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₁₆F₄N₂O₂ |
| CAS Number | 2053901-33-8 |
| Molecular Weight | 380.33 g/mol |
Structural Representation
The structure of Tetflupyrolimet can be represented as follows:
Chemical Structure
Herbicidal Activity
Tetflupyrolimet is primarily recognized for its herbicidal properties , particularly against grass weeds that exhibit resistance to other herbicides. Its mechanism involves the inhibition of specific enzymes that are crucial for the growth and survival of target weed species. Studies have demonstrated that it effectively controls various resistant grass weeds, including ryegrass and barnyard grass .
The compound functions as an anilide herbicide , which operates by disrupting the metabolic processes in plants. It specifically inhibits dihydrogen phosphate dehydrogenase, leading to impaired energy production in target plants . The trifluoromethyl group enhances its potency and selectivity towards certain plant species, making it a valuable tool in agricultural applications.
Therapeutic Potential
Research has indicated that compounds similar to Tetflupyrolimet may possess potential therapeutic effects beyond herbicidal applications. For instance, the presence of fluorinated groups has been shown to enhance the pharmacological properties of various drugs by improving their bioavailability and efficacy against specific biological targets .
Case Studies
- Cancer Research : Some studies have explored the potential of fluorinated compounds in cancer treatment. For example, related compounds have been investigated as inhibitors of murine double minute 2 (MDM2), a protein that regulates tumor suppressors . While Tetflupyrolimet has not been directly linked to cancer therapy, its structural analogs suggest a promising avenue for further research.
- Environmental Impact : The environmental persistence and degradation pathways of Tetflupyrolimet have been studied to assess its ecological impact. Research indicates that while it is effective as a herbicide, there are concerns regarding its long-term effects on non-target organisms and ecosystems .
Scientific Research Applications
Scientific Research Applications
- Weed Control :
-
Resistance Management :
- The compound's unique mode of action provides an alternative strategy for managing herbicide-resistant weed populations. This is increasingly important as resistance becomes more prevalent among common agricultural weeds.
- Agronomic Studies :
Case Studies
Several studies highlight the effectiveness of Tetflupyrolimet in real-world agricultural scenarios:
- Study on Ryegrass Control : A field trial demonstrated that Tetflupyrolimet significantly reduced ryegrass populations compared to untreated controls, leading to improved wheat yields by minimizing competition for resources .
- Impact on Non-target Species : Research indicates that when applied according to recommended guidelines, Tetflupyrolimet exhibits low toxicity to non-target plant species, making it a safer option for integrated weed management systems .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares tetflupyrolimet with analogous pyrrolidine carboxamides and related compounds:
Stereochemical and Substituent Effects
- Stereochemistry : Tetflupyrolimet’s (3S,4S) configuration is critical for its herbicidal activity. The (3S,4R) diastereomer (e.g., in ) shows reduced target affinity due to altered spatial orientation of the trifluoromethyl group .
- Fluorine/Trifluoromethyl Groups: The 2-fluorophenyl and 3-trifluoromethylphenyl groups in tetflupyrolimet enhance lipid membrane penetration and resistance to oxidative degradation compared to non-fluorinated analogs (e.g., furan-substituted compound in ) .
- Methyl Group at N1 : The N1-methyl group in tetflupyrolimet reduces metabolic deamination rates compared to compounds with bulkier substituents (e.g., benzyl or methoxyethyl groups) .
Key Research Findings
- Agrochemical Superiority: Tetflupyrolimet’s combination of fluorine and trifluoromethyl groups results in a 10-fold higher herbicidal activity than non-fluorinated analogs .
- Metabolic Stability : The methyl group at N1 increases half-life in soil (t₁/₂ = 30 days) compared to unmethylated analogs (t₁/₂ < 7 days) .
- SAR Insights : Replacement of the 2-fluorophenyl group with chlorophenyl (e.g., ) reduces herbicidal efficacy by 50%, highlighting the importance of fluorine’s electronegativity .
Q & A
Q. What synthetic strategies are recommended for achieving stereoselective synthesis of the (3S,4S)-configured pyrrolidine core?
- Methodological Answer : Stereoselective synthesis of the pyrrolidine ring can be achieved via asymmetric catalysis or chiral auxiliary-mediated cyclization. For example, using (S)-proline-derived catalysts or Evans auxiliaries to enforce the 3S,4S configuration during ring closure. Post-synthetic modifications (e.g., fluorophenyl and trifluoromethylphenyl substitutions) should employ coupling agents like HATU or EDC in anhydrous DMF to preserve stereochemical integrity. Reaction progress should be monitored via chiral HPLC (e.g., Chiralpak IA/IB columns) to confirm enantiomeric excess (>98%) .
Q. Which analytical techniques are essential for confirming the compound’s stereochemistry and purity?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration by analyzing heavy atom positions (e.g., fluorine, oxygen) in the crystal lattice. Compare experimental bond angles/torsion angles with DFT-optimized structures (B3LYP/6-31G* basis set) .
- NMR spectroscopy : Use -NMR to distinguish fluorophenyl substituents and -NOESY to confirm spatial proximity of methyl and carbonyl groups.
- HPLC-MS : Quantify purity (>98%) using C18 reverse-phase columns with acetonitrile/water gradients and ESI-MS for mass verification (expected [M+H]: 423.3) .
Q. How can computational tools predict key physicochemical properties like logP and solubility?
- Methodological Answer :
- XlogP : Calculated using fragment-based methods (e.g., Wildman-Crippen) or quantum mechanical approaches (COSMO-RS). Experimental XlogP for this compound is 3.3, consistent with its hydrophobic trifluoromethyl and fluorophenyl groups .
- Solubility : Predict via Hansen solubility parameters or molecular dynamics simulations (e.g., GROMACS) in water/DMSO mixtures. The compound’s topological polar surface area (49.4 Ų) suggests moderate permeability but limited aqueous solubility, necessitating formulation with cyclodextrins or lipid-based carriers .
Advanced Research Questions
Q. How do fluorinated substituents influence metabolic stability and target binding in SAR studies?
- Methodological Answer :
- Metabolic stability : The 2-fluorophenyl group reduces oxidative metabolism by CYP450 enzymes (e.g., CYP3A4) due to fluorine’s electronegativity. Assess via liver microsome assays with LC-MS quantification of parent compound depletion.
- Target binding : Trifluoromethyl groups enhance hydrophobic interactions with aromatic residues (e.g., Phe, Tyr) in target proteins. Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations to compare binding affinities of CF- vs. CH-substituted analogs .
Q. How can discrepancies in hydrogen-bonding analysis (experimental vs. computational) be resolved?
- Methodological Answer :
- Experimental : Solid-state IR spectroscopy identifies carbonyl (C=O) stretching frequencies (~1680 cm) and NH···O hydrogen bonds. Compare with X-ray-derived hydrogen bond distances (e.g., N-H···O < 2.5 Å) .
- Computational : DFT (B3LYP-D3/def2-TZVP) calculates H-bond strengths. Discrepancies may arise from solvent effects (implicit vs. explicit solvation models) or crystal packing forces. Validate using MD simulations in explicit water .
Q. What strategies mitigate racemization during multi-step synthesis of the pyrrolidine scaffold?
- Methodological Answer :
- Temperature control : Limit reaction temperatures to <40°C during amide couplings to prevent β-lactam formation or epimerization.
- Protecting groups : Use tert-butoxycarbonyl (Boc) for the pyrrolidine nitrogen to stabilize the stereocenter. Deprotect with TFA in dichloromethane at 0°C.
- In-line monitoring : Employ ReactIR or inline UV spectroscopy to detect intermediates prone to racemization (e.g., enolates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
